![molecular formula C21H21Cl2N3O2 B11706656 2-(2,4-dichlorophenoxy)-N'-[(1E,2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]acetohydrazide](/img/structure/B11706656.png)
2-(2,4-dichlorophenoxy)-N'-[(1E,2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-DICHLOROPHENOXY)-N’-[(1E)-2-[(2Z)-1,3,3-TRIMETHYL-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]ETHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dichlorophenoxy group, an indole moiety, and an aceto-hydrazide linkage. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DICHLOROPHENOXY)-N’-[(1E)-2-[(2Z)-1,3,3-TRIMETHYL-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]ETHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Dichlorophenoxy Intermediate: The synthesis begins with the reaction of 2,4-dichlorophenol with chloroacetic acid under basic conditions to form 2-(2,4-dichlorophenoxy)acetic acid.
Hydrazide Formation: The 2-(2,4-dichlorophenoxy)acetic acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate.
Indole Derivative Synthesis: Separately, the indole derivative is synthesized by reacting 1,3,3-trimethyl-2-methyleneindoline with an appropriate aldehyde under acidic conditions to form the indole-2-ylidene intermediate.
Condensation Reaction: Finally, the indole-2-ylidene intermediate is condensed with the 2-(2,4-dichlorophenoxy)acetohydrazide under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(2,4-DICHLOROPHENOXY)-N’-[(1E)-2-[(2Z)-1,3,3-TRIMETHYL-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]ETHYLIDENE]ACETOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products
Oxidation Products: Corresponding oxides and hydroxylated derivatives.
Reduction Products: Reduced forms of the indole and hydrazide moieties.
Substitution Products: Substituted derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
2-(2,4-DICHLOROPHENOXY)-N’-[(1E)-2-[(2Z)-1,3,3-TRIMETHYL-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]ETHYLIDENE]ACETOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactivity and reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties. Studies focus on its interaction with biological targets and its effects on cellular processes.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties. Research includes its use in drug development and as a lead compound for the design of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(2,4-DICHLOROPHENOXY)-N’-[(1E)-2-[(2Z)-1,3,3-TRIMETHYL-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]ETHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s dichlorophenoxy group and indole moiety are key to its biological activity. Potential mechanisms include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites, affecting metabolic pathways.
Interaction with DNA: It may intercalate into DNA, disrupting replication and transcription processes.
Modulation of Receptors: The compound could interact with cellular receptors, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-DICHLOROPHENOXY)ACETIC ACID: A simpler analog with similar herbicidal properties.
INDOLE-3-ACETIC ACID: A naturally occurring plant hormone with structural similarities to the indole moiety.
2,4-DICHLOROPHENOXYACETIC ACID: A widely used herbicide with a similar dichlorophenoxy group.
Uniqueness
2-(2,4-DICHLOROPHENOXY)-N’-[(1E)-2-[(2Z)-1,3,3-TRIMETHYL-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]ETHYLIDENE]ACETOHYDRAZIDE is unique due to its combination of a dichlorophenoxy group, an indole moiety, and an aceto-hydrazide linkage. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C21H21Cl2N3O2 |
|---|---|
Molecular Weight |
418.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(E)-[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]amino]acetamide |
InChI |
InChI=1S/C21H21Cl2N3O2/c1-21(2)15-6-4-5-7-17(15)26(3)19(21)10-11-24-25-20(27)13-28-18-9-8-14(22)12-16(18)23/h4-12H,13H2,1-3H3,(H,25,27)/b19-10-,24-11+ |
InChI Key |
KWDAZVUNSZUHEY-YQYZPIAVSA-N |
Isomeric SMILES |
CC\1(C2=CC=CC=C2N(/C1=C\C=N\NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C)C |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


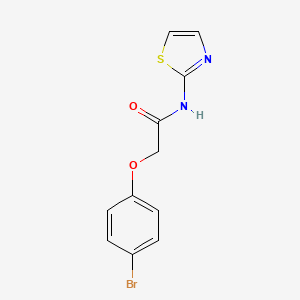
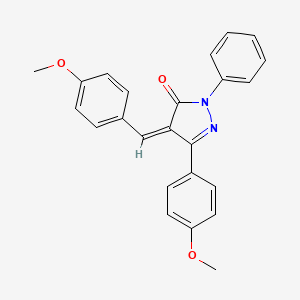
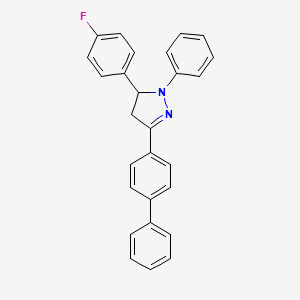
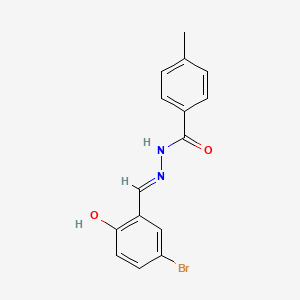
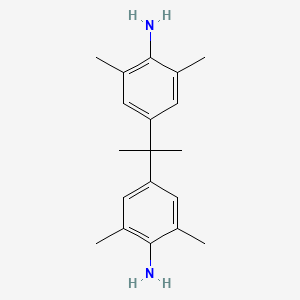
![3-[(E)-hydrazinylidenemethyl]naphthalen-2-ol](/img/structure/B11706612.png)
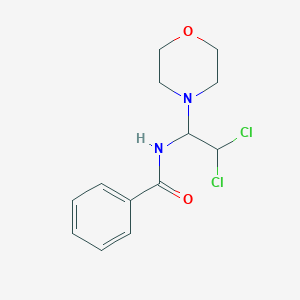
![4-{[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]amino}-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11706629.png)
![N-(3-chloro-2-methylphenyl)-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide](/img/structure/B11706632.png)
![N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]furan-2-carboxamide](/img/structure/B11706635.png)
![N-[(5E)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide](/img/structure/B11706636.png)
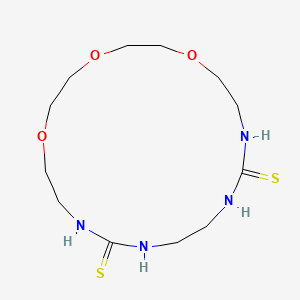
![(2-methoxy-4-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetonitrile](/img/structure/B11706642.png)

